6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a unique combination of furan, benzofuran, and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. These intermediates are then coupled through an esterification reaction to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.
Benzofuran derivatives: Compounds such as 2-benzofuran carboxylic acid and benzofuran-2-ylmethanol are structurally similar.
Benzoxazinone derivatives: Compounds like 2H-1,4-benzoxazin-3(4H)-one and its various substituted forms are related.
Uniqueness
6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of three different heterocyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H17NO7 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
6-[2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H17NO7/c1-25-18-9-14(4-6-21(18)32-13-23(25)27)19(26)12-30-15-5-7-20-16(10-15)17(11-31-20)24(28)22-3-2-8-29-22/h2-11H,12-13H2,1H3 |
InChI Key |
KBSMQAKROBCWGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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